molecular formula C10H11ClO2 B3004784 1-(3-Chloro-4-methoxyphenyl)propan-1-one CAS No. 4394-54-1

1-(3-Chloro-4-methoxyphenyl)propan-1-one

Cat. No.: B3004784
CAS No.: 4394-54-1
M. Wt: 198.65
InChI Key: MHJXCGNRHGZATB-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO2. It is a derivative of phenylpropanone, characterized by the presence of a chloro and methoxy group on the benzene ring.

Mechanism of Action

Target of Action

It is listed under the category ofNeurology Research Chemicals , suggesting that it may have a role in neurological pathways or processes.

Mode of Action

A related compound, 3-chloro-4’-methoxychalcone, is known to undergo nucleophilic attacks to form a cyclic bromonium intermediate

Biochemical Pathways

Given its categorization underNeurology Research Chemicals , it is plausible that it may influence pathways related to neurological functions or disorders.

Pharmacokinetics

Its molecular weight is listed as198.65 g/mol , which could influence its bioavailability and pharmacokinetic behavior.

Action Environment

It is noted that the compound is stored atroom temperature , suggesting that it is stable under these conditions.

Preparation Methods

The synthesis of 1-(3-Chloro-4-methoxyphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 3-chloro-4-methoxybenzoyl chloride with propan-1-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

1-(3-Chloro-4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)propan-1-one has several scientific research applications:

Comparison with Similar Compounds

1-(3-Chloro-4-methoxyphenyl)propan-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJXCGNRHGZATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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